Somatostatin-28 Trifluoroacetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C139H208F3N41O41S3 |
|---|---|
Molecular Weight |
3262.6 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C137H207N41O39S3.C2HF3O2/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139;3-2(4,5)1(6)7/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150);(H,6,7)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-;/m0./s1 |
InChI Key |
JHZHKNYIHIRNHG-LQDYQFHQSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Somatostatin Receptor Pharmacology and Intracellular Signaling
The diverse biological effects of somatostatin (B550006) are mediated through its binding to a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. guidetopharmacology.orgmdpi.com These receptors are integral membrane proteins that, upon activation by somatostatin, trigger a cascade of intracellular events, ultimately leading to the modulation of cellular functions such as hormone secretion and cell proliferation. guidetopharmacology.orgnih.gov
Identification and Characterization of Somatostatin Receptor Subtypes (SSTR1-SSTR5)
The existence of multiple somatostatin receptor subtypes was first hypothesized based on the varied physiological responses to somatostatin in different tissues. The definitive identification and characterization of these subtypes were made possible through the application of molecular cloning techniques.
The genes encoding the five human somatostatin receptor subtypes have been successfully cloned, allowing for their individual expression in various mammalian cell lines, such as Chinese hamster ovary (CHO) and COS-1 cells. researchgate.netnih.gov This process involves isolating the specific messenger RNA (mRNA) for each receptor subtype and using it to generate complementary DNA (cDNA), which is then inserted into an expression vector. These vectors are introduced into host cells, which then synthesize the receptor protein. This functional expression has been instrumental in characterizing the pharmacological and functional properties of each SSTR subtype in a controlled environment, free from the influence of other receptor subtypes. researchgate.net For instance, the cloning of the brain-specific rat SSTR-4 revealed a protein of 384 amino acids with significant structural and sequence homology to other members of the G protein-receptor superfamily. nih.gov
Tissue Distribution and Subcellular Localization of Receptors
The five somatostatin receptor subtypes exhibit both distinct and overlapping patterns of tissue distribution, which accounts for the wide-ranging effects of somatostatin throughout the body. nih.gov The localization of these receptors is not only tissue-specific but also varies at the subcellular level.
Studies using techniques like in situ hybridization and reverse transcription-polymerase chain reaction (RT-PCR) have mapped the expression of SSTR subtype mRNAs in various tissues. researchgate.netnih.gov
SSTR1: Found in the pituitary, spleen, heart, and intestine. nih.gov In the central nervous system (CNS), it is widely expressed with high levels in the hippocampus, hypothalamus, cortex, and amygdala. nih.gov
SSTR2: Predominantly expressed in the pituitary and spleen, with detectable levels in the pancreas and stomach. nih.gov Like SSTR1, it is also widely distributed in the CNS. nih.gov Many neuroendocrine tumors show high expression of SSTR2. researchgate.net
SSTR3: Expressed in the heart, liver, stomach, intestine, kidney, spleen, and pituitary. nih.gov In the brain, it is widespread with the highest levels in the cerebellum. nih.gov
SSTR4: Its mRNA has been detected in the hippocampus, cortex, and olfactory bulb, but not in the cerebellum. nih.gov Peripherally, its expression pattern is similar to SSTR3, but it is absent in the liver. nih.gov
SSTR5: Predominantly found in the pituitary, with detectable levels in the spleen and intestine. nih.gov In the CNS, its expression is mainly in the hypothalamus and preoptic area. nih.gov
Table 1: Tissue Distribution of Somatostatin Receptor Subtypes
| Receptor Subtype | Central Nervous System | Peripheral Tissues |
|---|---|---|
| SSTR1 | Hippocampus, Hypothalamus, Cortex, Amygdala | Pituitary, Spleen, Heart, Intestine |
| SSTR2 | Hippocampus, Hypothalamus, Cortex, Amygdala | Pituitary, Spleen, Pancreas, Stomach |
| SSTR3 | Cerebellum, Widespread in brain | Heart, Liver, Stomach, Intestine, Kidney, Spleen, Pituitary |
| SSTR4 | Hippocampus, Cortex, Olfactory Bulb | Heart, Stomach, Intestine, Kidney, Spleen, Pituitary |
| SSTR5 | Hypothalamus, Preoptic Area | Pituitary, Spleen, Intestine |
As transmembrane proteins, SSTRs are primarily located on the cell surface, which allows them to bind to extracellular somatostatin. nih.gov However, their localization is dynamic. Upon agonist binding, SSTRs can be internalized into the cell through a process called endocytosis. youtube.com This internalization is a key mechanism for regulating receptor signaling and sensitivity. The receptors are then either recycled back to the plasma membrane or targeted for degradation within the cell. youtube.com
Ligand Binding Kinetics and Receptor Selectivity of Somatostatin-28
Somatostatin-28, along with Somatostatin-14, is one of the two primary endogenous forms of somatostatin. mdpi.com While both peptides can bind to all five SSTR subtypes, they exhibit different binding affinities, and Somatostatin-28 shows a particular preference for certain subtypes. nih.govnih.gov
Radioligand Binding Assays and Affinity Profiling
Radioligand binding assays are a cornerstone for studying receptor pharmacology. merckmillipore.comgiffordbioscience.com These assays use a radioactively labeled ligand to quantify its binding to a receptor. This technique allows for the determination of key binding parameters, such as the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). giffordbioscience.com
Studies using radiolabeled analogs of Somatostatin-14 and Somatostatin-28 have been crucial in profiling the binding affinities of these endogenous ligands for each of the five SSTR subtypes. nih.gov For example, competitive binding assays, where an unlabeled compound is used to displace a radioligand, have been employed to determine the inhibitory concentration (IC50) of Somatostatin-28 for each receptor subtype. caymanchem.comnih.gov The IC50 value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.
Competitive Binding Studies Across SSTR Subtypes
Competitive binding studies have revealed that Somatostatin-28 generally binds with high affinity to all five SSTR subtypes. guidetopharmacology.orgnih.gov However, it exhibits a notably higher affinity for SSTR5 compared to Somatostatin-14. nih.govnih.gov
One study using CCL39 cells expressing human recombinant SSTR subtypes reported the following IC50 values for Somatostatin-28:
SSTR1: 0.60 nM
SSTR2: 0.12 nM
SSTR3: 0.22 nM
SSTR4: 0.83 nM
SSTR5: 0.41 nM caymanchem.com
These values indicate that Somatostatin-28 binds with sub-nanomolar affinity to all five receptor subtypes, with the highest affinity observed for SSTR2. caymanchem.com It is important to note that while Somatostatin-28 binds with high affinity to all subtypes, the relative preference for SSTR5 over Somatostatin-14 is a key distinguishing feature of its pharmacology. nih.govnih.gov
Table 2: Binding Affinity (IC50) of Somatostatin-28 for Human SSTR Subtypes
| Receptor Subtype | IC50 (nM) |
|---|---|
| SSTR1 | 0.60 |
| SSTR2 | 0.12 |
| SSTR3 | 0.22 |
| SSTR4 | 0.83 |
| SSTR5 | 0.41 |
G-Protein Coupled Receptor (GPCR) Activation by Somatostatin-28
Upon binding of Somatostatin-28 to its receptors, a conformational change is induced in the receptor protein, which in turn activates associated intracellular G-proteins. youtube.comresearchgate.net This is the first step in a signaling cascade that leads to the ultimate physiological effects of the hormone.
All five somatostatin receptor subtypes are known to couple to pertussis toxin-sensitive G-proteins of the Gi/o family. guidetopharmacology.org The activation of these G-proteins leads to a variety of downstream signaling events:
Inhibition of Adenylyl Cyclase: A primary and well-characterized effect of SSTR activation is the inhibition of the enzyme adenylyl cyclase. guidetopharmacology.orgmdpi.com This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including hormone secretion. mdpi.com Studies have shown that Somatostatin-28 effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing each of the five SSTR subtypes. caymanchem.com
Modulation of Ion Channels: SSTR activation can also lead to the modulation of various ion channels. This includes the activation of certain potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of L-type calcium (Ca2+) channels, which reduces calcium influx. guidetopharmacology.org These effects on ion channel activity contribute to the inhibitory actions of somatostatin on hormone release and neuronal excitability.
Activation of Protein Tyrosine Phosphatases (PTPs): Some SSTR subtypes can also activate protein tyrosine phosphatases. guidetopharmacology.org This action is thought to be involved in the anti-proliferative effects of somatostatin.
Modulation of the Mitogen-Activated Protein (MAP) Kinase Cascade: The MAP kinase pathway is a crucial signaling cascade involved in cell growth, differentiation, and survival. mdpi.com SSTR activation can modulate this pathway, often leading to an inhibition of cell proliferation. mdpi.com
The specific intracellular signaling pathways activated by Somatostatin-28 can vary depending on the SSTR subtype to which it binds and the specific cell type being studied. This diversity in signaling contributes to the wide range of physiological functions regulated by this important neuropeptide.
Downstream Intracellular Signaling Cascades
The binding of Somatostatin-28 Trifluoroacetate (B77799) to its receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events that collectively mediate its diverse physiological effects. These signaling pathways are crucial for its primary functions, including the inhibition of hormone secretion and the regulation of cell proliferation. The key downstream signaling cascades involve the modulation of adenylyl cyclase, activation of phosphotyrosine phosphatases, regulation of MAPK pathways, control of ion channel activity, and influence over phospholipase C.
A primary and well-established mechanism of somatostatin action is the inhibition of adenylyl cyclase (AC), the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP). nih.gov This leads to a decrease in intracellular cAMP levels, a critical second messenger involved in numerous cellular processes, particularly hormone secretion.
Somatostatin effectively inhibits both basal and stimulated adenylyl cyclase activity. nih.gov For instance, in pituitary tumor cells, somatostatin markedly reduces the increase in cAMP formation that is typically stimulated by agents like corticotropin-releasing factor (CRF), isoproterenol, and vasoactive intestinal peptide (VIP). nih.gov This inhibitory action extends to activators that act directly on the adenylyl cyclase complex, such as forskolin (B1673556) and cholera toxin. nih.gov The inhibition of cAMP production is a key mechanism through which somatostatin suppresses the secretion of hormones like corticotropin (B344483) (ACTH) and growth hormone (GH). nih.govnih.gov
The coupling of somatostatin receptors to adenylyl cyclase is mediated by inhibitory G-proteins (Gi). nih.gov This is evidenced by studies where the treatment of cells with pertussis toxin, which uncouples Gi proteins from their receptors, abolishes the inhibitory effect of somatostatin on adenylyl cyclase activity. nih.gov However, it is noteworthy that not all of somatostatin's effects are dependent on this pathway; for example, its modulation of certain ion channels can occur through cAMP-independent mechanisms. nih.govnih.gov Research in rat anterior pituitary glands has also revealed a sex-dependent difference in sensitivity, with the inhibitory effect of somatostatin on adenylyl cyclase being more pronounced in males than in females. nih.gov
Table 1: Effect of Somatostatin on Stimulated cAMP Formation and ACTH Secretion in AtT-20 Cells
| Stimulating Agent | Effect on cAMP Formation | Effect on ACTH Secretion | Inhibition by Somatostatin |
| CRF | Increase | Increase | Yes |
| (-)-Isoproterenol | Increase | Increase | Yes |
| VIP | Increase | Increase | Yes |
| Forskolin | Increase | Increase | Yes |
| Cholera Toxin | Increase | Increase | Yes |
| Melittin | No Increase | Increase | No |
| A23187 (Calcium Ionophore) | No Increase | Increase | No |
| Data sourced from studies on AtT-20 mouse pituitary tumor cells. nih.gov |
A crucial signaling pathway for the anti-proliferative effects of somatostatin involves the activation of phosphotyrosine phosphatases (PTPs). nih.gov PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, counteracting the activity of tyrosine kinases and playing a major role in regulating cell growth, differentiation, and migration. nih.gov
Upon activation by somatostatin receptors, specific PTPs are recruited as downstream effectors. nih.gov Identified members include SHP-1 (PTPN6), SHP-2 (PTPN11), and the receptor-like PTP DEP-1/PTPη (PTPRJ). nih.gov The activation of these PTPs leads to the dephosphorylation and subsequent inactivation of key signaling molecules involved in cell proliferation, such as growth factor receptors. nih.gov This action is a central mechanism for the growth-inhibiting properties of somatostatin analogs in various cancer cells. nih.gov For example, in NIH 3T3 cells, somatostatin has been shown to activate a PTP which contributes to the inactivation of the Raf-1 kinase. nih.gov
Directly linked to the activation of PTPs, Somatostatin-28 exerts significant control over the mitogen-activated protein kinase (MAPK) signaling cascades. nih.gov These pathways are fundamental regulators of cell proliferation, and their inhibition is a key outcome of somatostatin receptor activation. nih.gov
The primary target is the extracellular signal-regulated protein kinase 1/2 (ERK1/2) pathway. nih.gov By activating PTPs like SHP-1, somatostatin leads to the dephosphorylation and inactivation of components within this cascade. nih.gov Furthermore, somatostatin has been demonstrated to inactivate Raf-1, a serine/threonine kinase that is a critical upstream activator of the MAPK/ERK pathway. nih.gov This dual action—activating phosphatases and inactivating kinases—ensures a robust inhibition of the signaling that drives cell division. nih.govnih.gov This modulation is a cornerstone of somatostatin's anti-proliferative effects. nih.gov
Somatostatin-28 significantly modulates the activity of various ion channels, which in turn regulates cellular excitability and intracellular calcium (Ca2+) concentrations. nih.govnih.gov A principal effect is the inhibition of voltage-gated calcium channels. nih.govnih.gov
In rat neocortical neurons, both Somatostatin-14 and Somatostatin-28 have been shown to block high-voltage activated Ca2+ currents, an effect that is reversible and concentration-dependent. nih.gov This action is mediated through G-proteins, as it is blocked by pertussis toxin, but occurs independently of cAMP. nih.gov Studies in the AtT-20 pituitary cell line confirm this inhibitory action on Ca2+ influx, with Somatostatin-28 showing a higher potency than Somatostatin-14, suggesting that the effects are mediated by receptors with a preference for Somatostatin-28. nih.gov The findings suggest a direct linkage between the somatostatin receptor, a G-protein, and the calcium channel. nih.gov
In addition to calcium channels, somatostatin isoforms can regulate potassium (K+) channels. Interestingly, in the same rat neocortical neurons, Somatostatin-14 and Somatostatin-28 can have opposite effects on a delayed rectifier K+ current (IK), with Somatostatin-14 increasing the current and Somatostatin-28 reducing it. nih.gov This modulation of K+ channels, which is also G-protein dependent and cAMP-independent, further highlights the complex control somatostatin exerts over neuronal excitability. nih.gov
Table 2: Effects of Somatostatin Isoforms on Ion Currents in Rat Neocortical Neurons
| Ion Current | Somatostatin-14 Effect | Somatostatin-28 Effect | Second Messenger Dependency |
| High-Voltage Activated Ca2+ Current | Inhibition | Inhibition | cAMP-Independent |
| Delayed Rectifier K+ Current (IK) | Increase | Reduction | cAMP-Independent |
| Data sourced from whole-cell patch-clamp studies on cultured rat neocortical neurons. nih.govnih.gov |
Somatostatin also exerts influence over the phospholipase C (PLC) signaling pathway. In isolated rat pancreatic islets, somatostatin was found to inhibit glucose-induced PLC activity in a concentration-dependent manner. nih.gov This inhibition was measured by the reduced generation of inositol (B14025) 1,4,5-trisphosphate, a key second messenger produced by PLC that mobilizes intracellular calcium. nih.gov
The mechanism of PLC inhibition appears to be dependent on calcium, as the Ca2+ channel blocker verapamil (B1683045) mimicked the inhibitory effect of somatostatin, and no additional inhibition was observed when both were used together. nih.gov Conversely, the effect was not dependent on cAMP, as the adenylyl cyclase activator forskolin did not reverse the PLC inhibition caused by somatostatin. nih.gov This indicates another distinct signaling arm through which somatostatin can regulate cellular function, particularly in the context of metabolic control in the pancreas. nih.gov
Biological Activities and Physiological Roles in Experimental Models
Modulation of Endocrine Secretions
Somatostatin-28 is a potent regulator of the endocrine system, exerting inhibitory effects on the release of several key hormones. clevelandclinic.orgnih.govmdpi.com Its actions are mediated through a family of G protein-coupled receptors, known as somatostatin (B550006) receptors (SSTRs), which are widely distributed throughout the body. teachmephysiology.commdpi.com
Inhibition of Growth Hormone (GH) Secretion in Pituitary Cells
One of the most well-documented roles of somatostatin-28 is its powerful inhibition of growth hormone (GH) secretion from the anterior pituitary gland. nih.govyoutube.comyoutube.com This inhibitory action is a cornerstone of the negative feedback loop that regulates GH levels in the body. nih.gov Experimental studies using cultured pituitary cells from various species, including rats and primates, have consistently demonstrated the potent suppressive effect of somatostatin-28 on both basal and stimulated GH release. nih.govnih.govnih.gov
Interestingly, the effect of somatostatin can be dose-dependent. While higher concentrations of somatostatin-28 robustly inhibit GH secretion, some studies in non-primate and primate models have shown that very low concentrations can paradoxically stimulate GH release. caymanchem.comnih.gov This dual stimulatory and inhibitory role highlights the complexity of its regulatory function. caymanchem.com In comparative studies, somatostatin-28 has been shown to be more potent and longer-acting than its shorter counterpart, somatostatin-14, in suppressing spontaneous GH surges in rats. nih.govcapes.gov.br
Table 1: Effects of Somatostatin-28 on Growth Hormone Secretion in Experimental Models
| Experimental Model | Observation | Reference(s) |
|---|---|---|
| Primary porcine pituitary cells | Stimulates GH release at a concentration of 1 fM. | caymanchem.com |
| Rat pituitary cell cultures | Inhibits GH release. | nih.gov |
| Baboon primary pituitary cell cultures | High doses inhibit GH-releasing hormone (GHRH) and ghrelin-induced GH release, while low concentrations stimulate GH release. | nih.gov |
| Freely moving, chronically cannulated rats | Administration of 100 μg of SS-28 caused a marked inhibition of spontaneous GH release for 90 minutes. | capes.gov.br |
| Rat median eminence fragments | Increased the release of somatostatin (SRIF) and inhibited the release of GH-releasing factor (GRF). | nih.gov |
Regulation of Thyroid-Stimulating Hormone (TSH) Release
Somatostatin-28 also plays a role in the regulation of the hypothalamic-pituitary-thyroid axis by inhibiting the release of thyroid-stimulating hormone (TSH). clevelandclinic.orgmdpi.com Studies in normal men have shown that an infusion of somatostatin-28 can significantly inhibit the TSH response to thyrotropin-releasing hormone (TRH). nih.gov In one subject, somatostatin-28 was found to be approximately 16 times more potent than somatostatin-14 in this inhibitory action. nih.gov The expression of somatostatin receptors in the pituitary is, in turn, regulated by thyroid hormones, suggesting a complex interplay in the control of TSH secretion. nih.gov
Control of Pancreatic Hormones (Insulin and Glucagon)
Within the pancreas, somatostatin-28 is a key paracrine regulator of both insulin (B600854) and glucagon (B607659) secretion from the islets of Langerhans. clevelandclinic.orgmdpi.comyoutube.comyoutube.com It generally acts to inhibit the release of both of these critical metabolic hormones. youtube.comnih.gov Experimental evidence from studies in normal men demonstrates that somatostatin-28 reduces fasting plasma levels of insulin and glucagon and completely abolishes their response to a protein-rich meal. nih.gov
Notably, somatostatin-28 exhibits a selective potency in its action on pancreatic beta-cells (insulin-producing) and alpha-cells (glucagon-producing). It is significantly more potent in inhibiting insulin secretion compared to glucagon secretion. nih.gov For instance, in one study, somatostatin-28 was found to be 380 times more potent than somatostatin-14 at inhibiting arginine-induced insulin secretion, but only 3 times as potent at inhibiting arginine-induced glucagon secretion. nih.gov Furthermore, somatostatin-28 has a longer-lasting inhibitory effect on insulin secretion compared to somatostatin-14. capes.gov.brnih.gov
Table 2: Comparative Potency of Somatostatin-28 and Somatostatin-14 on Pancreatic Hormone Secretion
| Hormone | Relative Potency (SS-28 vs. SS-14) | Experimental Context | Reference(s) |
|---|---|---|---|
| Insulin | 380 times more potent | Inhibition of arginine-induced secretion in vivo. | nih.gov |
| Glucagon | 3 times more potent | Inhibition of arginine-induced secretion in vivo. | nih.gov |
Regulation of Gastrointestinal Hormones and Secretions (e.g., Gastrin, Secretin, Gastric Acid)
Somatostatin-28 is a major regulator of gastrointestinal function, acting to suppress the release of various gastrointestinal hormones and exocrine secretions. clevelandclinic.orgnih.govteachmephysiology.comnih.govnih.govyoutube.com It inhibits the secretion of gastrin, which in turn leads to a reduction in gastric acid production. teachmephysiology.comnih.gov In isolated rat gastric mucosa, somatostatin-28 inhibits acid secretion induced by gastrin I. caymanchem.com However, in some in vivo rat models, it has been observed to dose-dependently increase basal and pentagastrin-induced gastric acid secretion, indicating a complex and potentially context-dependent role. caymanchem.com
Somatostatin-28 also influences the release of other gastrointestinal hormones like secretin. clevelandclinic.org Studies using fetal rat intestinal cultures have shown that while secretin can stimulate the release of somatostatin-like immunoreactivity, it causes a preferential release of somatostatin-14 over somatostatin-28. nih.gov Conversely, other secretagogues like oleic acid and gastrin-releasing peptide stimulate the release of both somatostatin-14 and somatostatin-28 in parallel. nih.gov
Neurotransmission and Neuromodulation
Beyond its endocrine functions, somatostatin-28 also acts as a neurotransmitter or neuromodulator within the central nervous system. clevelandclinic.orgnih.govyoutube.com It is widely expressed in the brain and its receptors are found at many different sites, suggesting a broad influence on neuronal activity. mdpi.comnih.gov
Influence on Neurotransmitter Release
Experimental evidence indicates that somatostatin-28 can influence the release of various neurotransmitters. mdpi.comnih.gov Studies in rats have shown that intracerebroventricular administration of a fragment of somatostatin-28, specifically SS28(15-28), can significantly increase the concentrations of dopamine (B1211576) and serotonin (B10506) in the hypothalamus in a dose-related manner. nih.gov This suggests a modulatory role in central monoaminergic neurotransmission. Furthermore, both somatostatin-14 and somatostatin-28 have been shown to inhibit calcium currents in rat neocortical neurons, a mechanism that could underlie their effects on neurotransmitter release. nih.gov Somatostatin is often colocalized with GABA in inhibitory interneurons and is thought to be released to modulate synaptic transmission, including the release of glutamate. mdpi.com Its activation of brain signaling pathways has also been shown to counteract stress-induced hormonal and visceral responses. nih.govfrontiersin.org
Modulation of Neuronal Activity and Circuitry
Somatostatin-28 functions as a critical neuromodulator, primarily exerting inhibitory effects on neuronal activity across various regions of the central nervous system. frontiersin.org Its role is to fine-tune neuronal signaling and contribute to synaptic plasticity. frontiersin.org This modulation is achieved through both presynaptic and postsynaptic mechanisms. Presynaptically, somatostatin can decrease the release of neurotransmitters, while its postsynaptic actions often lead to the hyperpolarization of the target neuron, resulting in a slow but prolonged inhibition. frontiersin.org
Experimental studies in animal models have elucidated specific effects on neuronal circuits:
Cortical Circuits: In the prelimbic cortex of mice, activation of somatostatin receptors has been shown to dampen cortical circuits. nih.gov This is achieved by hyperpolarizing layer 2/3 pyramidal neurons and modulating both excitatory glutamatergic projections and local GABAergic microcircuits. nih.gov
Hormonal Regulation: In rats, somatostatin directly inhibits the activity of gonadotropin-releasing hormone (GnRH) neurons, suppressing neuronal firing and inducing outward whole-cell currents. nih.gov This highlights its role in the neuroendocrine control of reproduction. nih.gov Similarly, Somatostatin-28 potently inhibits the release of growth hormone from anterior pituitary cells. nih.gov
Cellular Mechanisms: The inhibitory action of Somatostatin-28 is linked to the modulation of ion channels. In the AtT-20 pituitary cell line, it inhibits calcium (Ca²⁺) influx, an effect believed to be mediated by SSTRs linked directly to Ca²⁺ channels via G proteins. nih.gov The potency ranking (Somatostatin-28 > D-Trp8-SRIF > Somatostatin-14) suggests a preference for specific receptor subtypes in this action. nih.gov
Table 1: Effects of Somatostatin-28 on Neuronal Activity in Experimental Models
| Experimental Model | Target Neurons/Circuit | Observed Effect | Reference |
|---|---|---|---|
| Mouse Prelimbic Cortex | Layer 2/3 Pyramidal Neurons | Hyperpolarization; Dampening of cortical output | nih.gov |
| Rat Hypothalamus | Gonadotropin-Releasing Hormone (GnRH) Neurons | Suppression of neuronal firing; Induction of outward currents | nih.gov |
| Rat Anterior Pituitary Cells | Somatotropes | Potent inhibition of growth hormone release | nih.gov |
| AtT-20 Pituitary Cell Line | Pituitary Cells | Inhibition of Ca²⁺ influx through G protein-coupled receptors | nih.gov |
Anti-proliferative and Anti-angiogenic Effects in In Vitro and Animal Studies
Somatostatin-28 and its analogues exhibit significant anti-proliferative and anti-angiogenic properties, which are fundamental to their investigation as potential anti-neoplastic agents. mdpi.comnih.gov These effects are mediated both directly, by acting on tumor and endothelial cells, and indirectly, by inhibiting the secretion of growth factors and hormones that promote growth, such as vascular endothelial growth factor (VEGF). nih.govnih.gov
A primary mechanism for the anti-proliferative effect of somatostatin is the induction of cell cycle arrest. The binding of somatostatin to its receptors, particularly SSTR1, can halt the progression of cells through the cell division cycle. nih.gov
A key study investigating this mechanism in pancreatic cancer cell lines, which often lose functional SSTR expression, provided direct evidence. nih.gov When SSTR1 was reintroduced into these cells via stable transfection, it resulted in a significant inhibition of cell proliferation. nih.gov Analysis of the cell cycle distribution revealed that the overexpression of SSTR1 caused cells to arrest in the G₀/G₁ phase. nih.gov This arrest was accompanied by a corresponding decrease in the percentage of cells entering the S (synthesis) phase, effectively blocking mitotic division. nih.gov This demonstrates a potent inhibitory effect on cancer cell growth mediated directly through SSTR1-induced cell cycle arrest. nih.gov
Table 2: Effect of SSTR1 Overexpression on Cell Cycle Distribution in Pancreatic Cancer Cells
| Cell Cycle Phase | Effect of SSTR1 Overexpression | Consequence | Reference |
|---|---|---|---|
| G₀/G₁ Phase | Increased accumulation of cells | Arrest of cell growth | nih.gov |
| S Phase | Corresponding decline in cell population | Inhibition of DNA synthesis and mitosis | nih.gov |
In addition to halting cell proliferation, somatostatin can actively induce programmed cell death, or apoptosis. mdpi.comresearchgate.net While the effect of somatostatin on cell cycle arrest is well-documented, the specific pathways for apoptosis induction have also been a subject of investigation. researchgate.net
Research indicates that SSTR2 and SSTR3 play a critical role in mediating somatostatin-induced apoptosis. researchgate.net One study elucidated a specific signaling mechanism in non-transformed murine fibroblasts, demonstrating that SSTR2 expression triggers apoptosis through an executioner caspase-mediated pathway. researchgate.net This process was shown to be dependent on the tyrosine phosphatase SHP-1. The activation of SHP-1 leads to a stimulation of NF-κB (nuclear factor kappa B) activity and a subsequent inhibition of the JNK (c-Jun N-terminal kinase) mitogen-activated protein kinase. researchgate.net This reveals a direct signaling cascade from a G protein-coupled receptor to the cellular machinery of apoptosis. researchgate.net Furthermore, studies have noted a crosstalk between somatostatin-activated pathways and death receptors, such as the TNFα receptor, which can enhance death ligand-induced apoptosis. researchgate.net Apoptosis can be initiated through two main branches: the extrinsic pathway, triggered by external signals like death ligands, and the intrinsic pathway, which is mitochondria-dependent. nih.gov The ability of the SSTR2 pathway to interact with death receptors and for downstream effectors like granzymes to cleave proteins such as Bid, thereby activating the intrinsic pathway, highlights the complex and integrated nature of somatostatin-induced cell death. researchgate.netnih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govmdpi.com Somatostatin and its analogues can inhibit this process by directly targeting endothelial cells, which form the lining of blood vessels. nih.gov
Studies on human umbilical vein endothelial cells (HUVECs) have shown that these cells express SSTR1, SSTR2, and SSTR5, with SSTR2 and SSTR5 being preferentially expressed in proliferating endothelial cells. nih.govnih.gov This differential expression suggests a role for these specific receptors in regulating angiogenesis. nih.gov
In vitro experiments have demonstrated the potent anti-proliferative effects of somatostatin analogues on endothelial cells. One study found that the pan-somatostatin analogue SOM230 (pasireotide) significantly inhibited VEGF-stimulated HUVEC proliferation by up to 46%. nih.gov In contrast, the SSTR2-preferring analogue Octreotide (B344500) failed to inhibit proliferation in the same model, suggesting the importance of broader receptor activity, particularly involving SSTR1 or SSTR5, for this anti-angiogenic effect. nih.gov The inhibition of proliferation by analogues with SSTR5 activity further supports the functional role of this receptor in the process. nih.gov Beyond direct inhibition of cell growth, the anti-angiogenic effect is also mediated by the suppression of key pro-angiogenic factors like VEGF and matrix metalloproteinase-2 (MMP-2). nih.gov
Table 3: Inhibition of VEGF-Stimulated HUVEC Proliferation by Somatostatin Analogues
| Compound | Receptor Affinity Profile | % Inhibition of HUVEC Proliferation | Reference |
|---|---|---|---|
| SOM230 (Pasireotide) | Pan-SST analogue (high affinity for SSTR1, 2, 3, 5) | Up to 46.0% ± 9.4% | nih.gov |
| Octreotide | Primarily SSTR2 (lesser for SSTR3, 5) | No significant inhibition | nih.gov |
Advanced Synthesis and Chemical Modification Strategies for Research
Peptide Synthesis Methodologies for Somatostatin-28 and Analogues
The chemical synthesis of a 28-amino acid peptide like Somatostatin-28 is a complex undertaking. The primary method employed for this purpose is Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique that has made the production of peptides routine. nih.gov For larger quantities, other methods, including recombinant production, are also considered.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry, is the cornerstone of modern peptide synthesis. karger.com The fundamental principle of the Merrifield method involves covalently attaching the C-terminal amino acid of the desired peptide to an insoluble polymer resin support. karger.comcreative-peptides.com The peptide chain is then elongated in a stepwise manner by adding one amino acid at a time. creative-peptides.com
The process follows a repeating cycle of four main steps:
Deprotection: The first amino acid, anchored to the resin, has its N-terminal protecting group (e.g., Fmoc or Boc) removed.
Washing: The resin is thoroughly washed with solvents to remove excess reagents and byproducts.
Coupling: The next protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing peptide chain.
Washing: The resin is washed again to ensure the removal of unreacted materials before the next cycle begins.
This entire process can be automated, allowing for the efficient synthesis of long peptides. karger.com Once the desired sequence is assembled, the completed peptide is cleaved from the resin support. youtube.com
Two main orthogonal protection strategies are commonly used in SPPS: Boc/Bzl and Fmoc/tBu.
Boc/Bzl Strategy: This method uses the acid-labile Boc group for temporary N-terminal protection and benzyl-based groups for more permanent side-chain protection.
Fmoc/tBu Strategy: This is a widely used orthogonal system where the base-labile Fmoc group protects the N-terminus, while acid-labile tert-butyl (tBu) based groups protect the amino acid side chains.
The choice of strategy depends on the specific peptide sequence and desired outcome. The synthesis of ovine hypothalamic Somatostatin-28 has been successfully accomplished using solid-phase methodology.
Table 1: Comparison of Common SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| N-α Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based groups | tBu-based groups |
| Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Key Advantage | Historically significant, robust | Milder N-α deprotection conditions, orthogonal |
Transitioning from laboratory-scale synthesis to large-scale production for extensive research presents significant challenges. bachem.comgappeptides.com While SPPS is efficient, scaling it up involves overcoming issues related to cost, solvent waste, and purification bottlenecks. bachem.comproteogenix.science
Key considerations include:
Solvent Consumption: SPPS requires vast amounts of solvents for washing and coupling steps. On a large scale, this generates significant chemical waste, posing environmental and economic problems. bachem.comproteogenix.science
Reaction Heterogeneity: In SPPS, the reaction occurs between a liquid phase and a solid phase, which can lead to incomplete reactions and the formation of impurities, complicating purification. gappeptides.com
Purification: The purification of large quantities of crude peptide via methods like reverse-phase high-performance liquid chromatography (RP-HPLC) is often a major bottleneck, consuming large volumes of solvents and limiting throughput. bachem.com
Alternative Technologies: To address these challenges, innovative approaches are being explored. These include more sustainable methods like Group Assisted Purification Peptide Synthesis (GAPPS) and the use of continuous chromatography systems (MCSGP) to reduce solvent use and increase yield. bachem.comgappeptides.com For very large-scale production, recombinant DNA technology offers a viable alternative to purely chemical synthesis. nih.govresearchgate.netpharmacy180.com This involves expressing Somatostatin-28 in microorganisms like E. coli, which can be more economical and sustainable, though it requires its own complex purification process. nih.govresearchgate.net
Role of Trifluoroacetic Acid (TFA) in Synthesis and Purification Processes
Trifluoroacetic acid (TFA) is an indispensable reagent in the synthesis of peptides like Somatostatin-28, particularly when using the common Fmoc/tBu SPPS strategy. nih.govadvancedchemtech.com It is primarily used in the final step to cleave the synthesized peptide from its solid support and simultaneously remove the acid-labile side-chain protecting groups. youtube.comrsc.org
TFA is a strong acid that effectively breaks the ester bond linking the peptide to the resin and removes protecting groups from amino acid side chains. youtube.comnih.gov The cleavage "cocktail" typically includes TFA mixed with "scavengers," such as triisopropylsilane (B1312306) (TIPS) and water, to capture reactive cations that are released during deprotection and could otherwise cause unwanted side reactions with the peptide. youtube.comacs.org
Despite purification steps like lyophilization and chromatography, TFA is not completely removed from the final product. genscript.comlifetein.com It remains as a trifluoroacetate (B77799) anion (CF₃COO⁻), forming a salt with the positively charged amino groups on the peptide (the N-terminus and the side chains of basic residues like Lysine and Arginine). lifetein.comgenscript.com This means that the purified peptide is technically a trifluoroacetate salt, which has significant implications. The amount of residual TFA can reduce the actual peptide content by 5% to 25%. pepdd.com
The presence of the TFA counterion is not inert and can significantly influence the peptide's behavior and interfere with experimental results. nih.govnih.gov
Physicochemical Properties: The TFA counterion can affect the peptide's secondary structure. For instance, it can alter the hydrogen-bonding network, potentially changing the peptide's conformation. nih.govgenscript.com This is a critical consideration for structure-activity relationship studies.
Analytical Interference: TFA can complicate analytical characterization. It has a strong absorbance band in infrared spectroscopy that can overlap with and obscure the peptide's amide I band, which is crucial for determining secondary structure. genscript.com
Due to these potential interferences, it is often recommended to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride or acetate, before conducting biological experiments. lifetein.comgenscript.com
Rational Design and Structure-Activity Relationship (SAR) Studies of Analogues
The native forms of somatostatin (B550006), SST-14 and SST-28, have very short biological half-lives, which limits their therapeutic utility. mdpi.com This has driven extensive research into the rational design of more stable and selective analogues. Structure-Activity Relationship (SAR) studies are fundamental to this process, aiming to understand how specific structural modifications affect the peptide's biological activity. karger.comnih.gov
The goal of these studies is to create analogues with improved properties, such as:
Reduced molecular size for easier synthesis. karger.com
Prolonged biological half-life and stability against enzymatic degradation. karger.commdpi.com
Enhanced specificity for particular somatostatin receptor subtypes (SSTRs). karger.comnih.gov
A key breakthrough in somatostatin analogue design was the identification of the essential pharmacophore—the core sequence of four amino acids (Phe-Trp-Lys-Thr) responsible for biological activity. mdpi.com SAR studies revealed that substituting the natural L-Tryptophan at position 8 (Trp8) with its D-isomer (D-Trp) created a "superactive" analogue by stabilizing the main conformation. karger.comresearchgate.net This modification became a cornerstone for developing many successful analogues.
Further research has involved incorporating non-natural amino acids to enhance stability or conformational rigidity. researchgate.netnih.gov For example, substituting phenylalanine residues with the more conformationally restricted mesitylalanine (Msa) has been shown to produce analogues with increased serum stability. researchgate.netnih.gov By systematically modifying the structure and observing the effects on receptor binding and functional activity, researchers can rationally design Somatostatin-28 analogues with tailored pharmacological profiles.
Table 2: Examples of Modifications in Somatostatin Analogue Design
| Modification | Example | Purpose / Effect | Reference |
|---|---|---|---|
| D-Amino Acid Substitution | Replacing L-Trp8 with D-Trp | Increases stability and potency by stabilizing the bioactive conformation. | karger.comresearchgate.net |
| Reduced Ring Size | Octreotide (B344500) (8 amino acids) | Creates a more conformationally rigid and stable molecule. | mdpi.com |
| Non-Natural Amino Acid | Replacing Phe with Msa | Increases conformational restriction and enhances serum stability. | researchgate.netnih.gov |
| N-Terminal Modification | Adding D-Phe to the N-terminus | Enhances stability and potency. | nih.gov |
Derivatization and Labeling for Research Applications
The modification of Somatostatin-28 and its analogues through derivatization and labeling is essential for a wide range of research applications, from mapping receptor distributions to in vivo imaging.
Radiolabeling of somatostatin analogues is a well-established technique for visualizing and quantifying SSTR expression in tissues. Various radionuclides can be coupled to the peptide, with the choice depending on the intended application (e.g., diagnostic imaging versus therapy). viamedica.pl
Commonly used radionuclides for SPECT imaging include Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹mTc), while Gallium-68 (⁶⁸Ga) is favored for PET imaging due to its suitable half-life and high positron yield. viamedica.plnih.gov These radiometals are attached to the peptide via a chelator, such as DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). wustl.eduproquest.com
Radiolabeled somatostatin analogues are invaluable for:
Receptor Mapping: In vitro autoradiography using iodinated analogues like [¹²⁵I]Tyr¹¹SRIF-14 or [¹²⁵I]LTT-SRIF-28 allows for the detailed localization of SSTRs in brain sections and other tissues. nih.govnih.gov
Biodistribution Studies: Following intravenous administration of a radiolabeled analogue, its uptake in various organs can be measured over time to determine its pharmacokinetic profile and identify tissues with high SSTR expression. nih.gov Studies have shown a correlation between the in vitro affinity of an analogue for SSTR2 and its in vivo uptake in SSTR-rich organs like the pancreas and adrenal glands. nih.gov
Fluorescent labeling offers a powerful alternative to radiolabeling for studying SSTRs, particularly for high-resolution imaging at the cellular and subcellular level. Fluorescent dyes can be conjugated to somatostatin analogues to enable their visualization using fluorescence microscopy.
In Vitro Imaging: Fluorescently labeled analogues, such as FAM-TOC (5,6-Carboxyfluoresceine-Tyr³-Octreotide), have been used to selectively identify meningioma cells in primary human cell cultures, demonstrating the potential for this technique in cancer cell research. nih.gov
In Vivo Imaging: Near-infrared fluorescent (NIRF) dyes are particularly advantageous for in vivo imaging due to their deeper tissue penetration. acs.org However, the addition of a fluorescent label can sometimes reduce the receptor affinity of the peptide. nih.gov To overcome this, hybrid tracers that combine a radiolabel and a fluorescent dye on a single molecule have been developed. nih.govsnmjournals.org These dual-modality probes allow for both preoperative nuclear imaging and intraoperative fluorescence-guided surgery. nih.govsnmjournals.org For example, a hybrid tracer combining Cy5 and ¹¹¹In-DTPA on an octreotate analogue has been evaluated in animal models. nih.govsnmjournals.org While in vitro studies showed a lower receptor affinity for the hybrid tracer compared to the singly labeled versions, it still demonstrated comparable tumor uptake in vivo. nih.govsnmjournals.org
Table 2: Comparison of Labeling Techniques for Somatostatin Analogues
| Labeling Technique | Advantages | Disadvantages | Key Applications | References |
|---|---|---|---|---|
| Radiochemical Labeling | High sensitivity, quantitative, whole-body imaging | Lower resolution, radiation exposure | Receptor mapping, biodistribution studies, diagnostic imaging | viamedica.plnih.govnih.govnih.govnih.gov |
| Fluorescent Labeling | High resolution, real-time imaging, no radiation | Limited tissue penetration, potential for reduced affinity | In vitro cellular imaging, fluorescence-guided surgery | nih.govacs.orgnih.govsnmjournals.orgsnmjournals.org |
| Hybrid (Radio & Fluorescent) | Combines advantages of both techniques | Complex synthesis, potential for altered pharmacokinetics | Preoperative and intraoperative imaging | nih.govsnmjournals.orgsnmjournals.org |
Research Methodologies and Analytical Approaches Employing Somatostatin 28 Trifluoroacetate
In Vitro Experimental Systems
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are fundamental to understanding the molecular mechanisms of somatostatin-28. These systems allow for the precise manipulation of experimental conditions and the detailed analysis of cellular and tissue responses.
Cultured Cell Lines
A diverse range of cultured cell lines are employed to investigate the effects of somatostatin-28 trifluoroacetate (B77799) on various cellular functions. These cell lines, originating from different tissues and species, provide consistent and reproducible models for studying receptor binding, signal transduction, and cellular proliferation.
CCL39 (Chinese Hamster Lung Fibroblasts): This cell line is frequently used in studies of somatostatin (B550006) receptor (SSTR) binding and signaling. For instance, in CCL39 cells expressing human recombinant SSTR subtypes, somatostatin-28 exhibits high-affinity binding to all five receptors (SSTR1-5). caymanchem.com It also effectively inhibits forskolin-induced cyclic AMP (cAMP) accumulation, a key step in many cellular signaling pathways. caymanchem.com
Neuro2A (Mouse Neuroblastoma Cells): As a neuronal cell line, Neuro2A is a valuable model for studying the neuromodulatory roles of somatostatin-28. Research in these cells can elucidate the peptide's effects on neuronal growth, differentiation, and signaling.
HEK293 (Human Embryonic Kidney Cells): HEK293 cells are widely used for their ease of transfection, making them ideal for expressing specific somatostatin receptor subtypes. This allows researchers to isolate and study the function of individual receptors in a controlled manner.
AR4-2J (Rat Pancreatic Tumor Cells): These cells are a key model for investigating the effects of somatostatin-28 on pancreatic function. Studies using AR4-2J cells have demonstrated the high concentration of somatostatin receptor subtype 2 (SSTR2) in these cells, providing a platform to explore the anti-proliferative and antisecretory effects of somatostatin analogs. nih.gov
NCI-H69 (Human Small Cell Lung Carcinoma): This cell line is instrumental in cancer research, particularly for studying the potential of somatostatin analogs as anti-cancer agents. The NCI-H69 cell line expresses high levels of SSTR2, making it a relevant model for investigating the anti-proliferative effects of somatostatin-28. nih.gov
Table 1: Investigated Cell Lines and Research Focus
| Cell Line | Organism | Tissue of Origin | Primary Research Application with Somatostatin-28 Trifluoroacetate |
|---|---|---|---|
| CCL39 | Chinese Hamster | Lung Fibroblast | Receptor binding and signaling pathway analysis. caymanchem.com |
| Neuro2A | Mouse | Neuroblastoma | Neuromodulatory effects and neuronal signaling. |
| HEK293 | Human | Embryonic Kidney | Studies on individual, expressed somatostatin receptor subtypes. |
| AR4-2J | Rat | Pancreatic Tumor | Pancreatic function, anti-proliferative and antisecretory effects. nih.gov |
| NCI-H69 | Human | Small Cell Lung Carcinoma | Cancer research, particularly anti-proliferative effects. nih.gov |
Isolated Organ and Tissue Preparations
To study the effects of this compound in a more physiologically relevant context than cultured cells, researchers utilize isolated organ and tissue preparations. These ex vivo models maintain the complex cellular architecture and interactions of the original tissue.
Gastric Mucosa: Isolated preparations of gastric mucosa from rats are used to investigate the regulation of gastric acid secretion. caymanchem.com Studies have shown that somatostatin-28 inhibits acid secretion induced by various stimulants. caymanchem.com
Pituitary Cells: Primary cultures of pituitary cells, particularly from porcine models, are essential for studying the endocrine functions of somatostatin-28. caymanchem.com Research has demonstrated its potent ability to stimulate the release of growth hormone from these cells at very low concentrations. caymanchem.com
Ex Vivo and In Vivo Animal Models
Animal models are indispensable for understanding the systemic effects and physiological roles of somatostatin-28 in a living organism. These studies provide crucial data that bridges the gap between in vitro findings and potential clinical applications.
Rodent Models (e.g., Rats, Mice) for Physiological Studies
Rats and mice are the most commonly used animal models in somatostatin research due to their well-characterized physiology and genetics.
Rats: In vivo studies in rats have been instrumental in elucidating the role of somatostatin-28 in regulating gastric acid secretion, where it has been shown to dose-dependently increase both basal and pentagastrin-induced acid secretion. caymanchem.com The perfused in situ rat pancreas model has been used to demonstrate that physiological concentrations of somatostatin-28 can modulate insulin (B600854) secretion by altering the beta-cells' sensitivity to glucose. nih.gov Furthermore, research on rat hypothalamus has been crucial for studying the biosynthesis and transport of somatostatin-14 and somatostatin-28. nih.gov
Mice: Mouse models, including those with specific gene knockouts, are valuable for dissecting the roles of different somatostatin receptor subtypes in various physiological and pathological processes. For example, in vivo studies in mice with MXT mouse mammary carcinoma have been used to evaluate the anti-tumor effects of somatostatin analogs. nih.gov
Large Animal Models (e.g., Porcine, Baboon) for Specific Research Questions
For certain research questions, larger animal models are necessary due to their closer physiological resemblance to humans.
Porcine Models: The pig is a valuable model for gastrointestinal and endocrine research. Isolated perfused porcine intestinal preparations have shown that the intestinal mucosa preferentially releases somatostatin-28. nih.gov Additionally, primary porcine pituitary cells have been used to demonstrate the stimulatory effect of somatostatin-28 on growth hormone release. caymanchem.com
Baboon Models: While less common, baboons and other non-human primates are used in late-stage preclinical research to assess the efficacy and pharmacokinetics of somatostatin analogs in a model that is highly homologous to humans.
Advanced Analytical Techniques for Peptide Characterization and Research
The purity, structure, and quantity of this compound are critical for the validity of research findings. A variety of sophisticated analytical techniques are employed to ensure its quality and to measure its presence in biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and analysis of peptides like somatostatin-28. nih.govnih.gov Reversed-phase HPLC is commonly used to separate somatostatin-28 from other related peptides and impurities, ensuring a high degree of purity for experimental use. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular weight of somatostatin-28, confirming its identity and integrity. When coupled with HPLC (LC-MS), it provides a powerful tool for both qualitative and quantitative analysis of the peptide in complex biological matrices.
Amino Acid Analysis: This technique is used to verify the amino acid composition of the synthesized peptide, ensuring that it matches the theoretical sequence of somatostatin-28. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of somatostatin-28 in solution, providing insights into its conformation and how it interacts with its receptors.
Radioimmunoassay (RIA): RIA is a highly sensitive method used to quantify the levels of somatostatin-28 in biological fluids and tissue extracts, such as in studies of its release from perfused organs. nih.gov
Table 2: Analytical Techniques for this compound
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and identification. |
| Amino Acid Analysis | Verification of amino acid composition. nih.gov |
| Nuclear Magnetic Resonance (NMR) | 3D structure determination. |
| Radioimmunoassay (RIA) | Quantification in biological samples. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, primarily for assessing its purity and for separating it from other related substances. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. researchgate.net
Detailed Research Findings:
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.netnih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic molecules, like Somatostatin-28, interact more strongly with the stationary phase and thus have longer retention times.
Researchers have developed specific HPLC methods to separate Somatostatin-28 from Somatostatin-14 and other degradation products or impurities. nih.govnih.gov For instance, a linear gradient system can be employed where the concentration of the organic solvent in the mobile phase is gradually increased. This allows for the sequential elution of peptides based on their hydrophobicity. The purity of a this compound sample is typically determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. sigmaaldrich.comsigmaaldrich.com Commercial preparations of Somatostatin-28 often specify a purity of ≥97% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn
The retention behavior of Somatostatin-28 in different HPLC systems can also be used as a confirmatory tool for its identity. nih.gov The trifluoroacetate counter-ion from the synthesis and purification process does not typically interfere with the chromatographic analysis of the peptide itself.
Interactive Data Table: Typical RP-HPLC Parameters for Somatostatin-28 Analysis
| Parameter | Value/Condition | Purpose |
| Column | C18, C12, or other non-polar stationary phase | Provides a hydrophobic surface for peptide interaction. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the peptide from the column. |
| Gradient | Linear gradient of increasing Mobile Phase B | Allows for the separation of compounds with varying hydrophobicities. |
| Flow Rate | Typically 1.0 - 1.5 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | UV absorbance at 214 nm or 280 nm | Peptide bonds absorb at 214 nm; aromatic residues (Trp, Phe) absorb at 280 nm. |
Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation
Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and confirming its amino acid sequence.
Detailed Research Findings:
Electrospray Ionization (ESI) is a commonly used soft ionization technique in MS for analyzing large biomolecules like peptides. nih.gov In ESI-MS, the peptide solution is sprayed into the mass spectrometer, creating charged droplets. As the solvent evaporates, charged peptide ions are released and can be analyzed. This method allows for the determination of the molecular weight of Somatostatin-28 with high accuracy. The experimentally observed monoisotopic mass of the protonated molecule ([M+H]⁺) can be compared to the calculated theoretical mass based on its amino acid composition. nih.gov The molecular weight of Somatostatin-28 is approximately 3148.56 Da. sigmaaldrich.comsigmaaldrich.com
Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the peptide. In this technique, the parent ion corresponding to Somatostatin-28 is selected and fragmented. The resulting fragment ions are then analyzed, producing a characteristic fragmentation pattern that can be used to deduce the amino acid sequence of the peptide. This provides a high degree of confidence in the identity of the compound.
Interactive Data Table: Mass Spectrometry Data for Somatostatin-28
| Parameter | Value | Significance |
| Molecular Formula | C₁₃₇H₂₀₇N₄₁O₃₉S₃ | Represents the elemental composition of the peptide. |
| Theoretical Molecular Weight | ~3148.56 Da | Calculated mass based on the amino acid sequence. sigmaaldrich.comsigmaaldrich.com |
| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization method suitable for large, non-volatile molecules like peptides. nih.gov |
| Observed Ion | [M+H]⁺ | The protonated molecular ion, which is typically observed in positive ion mode ESI-MS. |
| Confirmation Method | Tandem MS (MS/MS) | Provides fragmentation data to confirm the amino acid sequence. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the analysis of the secondary structure of proteins and peptides like Somatostatin-28.
Detailed Research Findings:
FTIR spectroscopy measures the absorption of infrared radiation by the peptide, which causes vibrations of its chemical bonds. The amide I band, which arises primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure of the peptide. shimadzu.com The frequency of the amide I band varies depending on the type of secondary structure present.
For example, α-helical structures typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band in the range of 1620-1640 cm⁻¹. researchgate.net By analyzing the shape and position of the amide I band, it is possible to estimate the relative proportions of different secondary structural elements in Somatostatin-28. This technique is advantageous because it can be used to analyze samples in various states, including in solution and as a solid.
Interactive Data Table: Amide I Band Frequencies and Corresponding Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
Radioimmunoassay (RIA) for Peptide Quantification
Radioimmunoassay (RIA) is a highly sensitive and specific method used for the quantitative measurement of Somatostatin-28 in biological samples and in vitro preparations.
Detailed Research Findings:
RIA is a competitive binding assay. A known quantity of radioactively labeled Somatostatin-28 (e.g., with ¹²⁵I) is mixed with a limited amount of a specific antibody against Somatostatin-28. When an unlabeled sample containing Somatostatin-28 is added, the unlabeled peptide competes with the labeled peptide for binding to the antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Somatostatin-28 in the sample.
Specific RIAs have been developed that can distinguish between Somatostatin-28 and Somatostatin-14 by using antibodies that are directed against the N-terminal region of Somatostatin-28. nih.gov This allows for the specific quantification of Somatostatin-28 even in the presence of Somatostatin-14. The sensitivity of RIA allows for the detection of very low concentrations of the peptide, often in the picomolar range. nih.gov
The procedure often involves an initial extraction step, for example using Sep-pak C18 cartridges, to concentrate the peptide from the sample matrix and remove interfering substances before the immunoassay is performed. alpco.comdiasource-diagnostics.com
Interactive Data Table: Principles of Somatostatin-28 Radioimmunoassay
| Component | Role in the Assay |
| Somatostatin-28 Antibody | Binds specifically to Somatostatin-28. |
| ¹²⁵I-labeled Somatostatin-28 | The radiolabeled tracer that competes with the unlabeled peptide for antibody binding. |
| Unlabeled Somatostatin-28 (Standard or Sample) | The peptide to be quantified. |
| Separation Method (e.g., Double Antibody) | Separates the antibody-bound fraction from the free fraction of the labeled peptide. |
| Gamma Counter | Measures the radioactivity of the bound fraction. |
Future Directions and Emerging Avenues in Somatostatin 28 Research
Development of Next-Generation Somatostatin-28 Analogues with Enhanced Specificity
The therapeutic utility of native somatostatin (B550006) is limited by its very short half-life of less than three minutes. nih.govnih.gov This led to the development of synthetic somatostatin receptor ligands (SRLs) with greater stability and duration of action, such as octreotide (B344500) and lanreotide. nih.gov However, these first-generation analogues primarily target somatostatin receptor subtype 2 (SSTR2). The development of pasireotide, a second-generation analogue, expanded the binding profile to include high affinity for SSTR1, SSTR3, and SSTR5. nih.gov
Future research is focused on creating novel analogues with even greater specificity for particular SSTR subtypes or unique combinations of subtypes. The goal is to design molecules that can selectively elicit desired therapeutic effects while minimizing off-target actions. An example of this progression is the development of compounds like Somatoprim (also known as PTR-3173), an analogue with high binding affinity for SSTR2, SSTR4, and SSTR5. researchgate.net In animal studies, Somatoprim demonstrated a potent and selective inhibition of growth hormone release with significantly less effect on insulin (B600854) and glucagon (B607659) secretion compared to other analogues, highlighting the potential for designing agents with improved physiological selectivity. researchgate.net The development of highly selective peptide agonists and antagonists for each of the five SSTR subtypes is a critical ongoing effort that provides invaluable tools for delineating the specific pathways of somatostatin signaling. researchgate.netnih.gov
| Analogue | Primary SSTR Binding Affinity | Key Research Finding |
| Octreotide | SSTR2 | First-generation long-acting analogue, mainstay of acromegaly treatment. nih.govnih.gov |
| Lanreotide | SSTR2 | First-generation long-acting analogue, used for neuroendocrine tumors (NETs) and acromegaly. nih.gov |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | Second-generation SSA with a broader binding profile than first-generation analogues. nih.gov |
| Somatoprim (PTR-3173) | SSTR2, SSTR4, SSTR5 | Selectively inhibits growth hormone with minimal effect on insulin, demonstrating potential for enhanced physiological selectivity. researchgate.net |
Elucidation of Novel Intracellular Signaling Partners and Regulatory Networks
The actions of Somatostatin-28 are mediated through five G-protein-coupled receptors (SSTRs). nih.gov Upon binding, these receptors primarily couple to inhibitory G (Gαi) proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. mdpi.commdpi.com This is a central mechanism for its inhibitory effects on hormone secretion. However, the signaling cascade is more complex and diverse. SSTR activation can also modulate other pathways, including the phospholipase C (PLC) pathway, which influences intracellular calcium levels, and various MAP kinase pathways that affect cell growth and differentiation. mdpi.com
Emerging research aims to uncover novel intracellular signaling partners and regulatory networks associated with Somatostatin-28. This includes investigating receptor dimerization (both homodimers and heterodimers between different SSTR subtypes), which can alter ligand binding, signaling, and receptor trafficking. Furthermore, there is growing interest in "biased agonism," where specific ligands can selectively activate certain downstream pathways over others through the same receptor. Understanding these nuances could lead to the design of analogues that trigger only the desired signaling cascades. For instance, studies on pancreatic alpha-cells show that disruptions in somatostatin signaling are linked to altered intracellular Ca2+ oscillations and contribute to glucagon hypersecretion, suggesting a complex interplay of paracrine control and intracellular signaling that is not fully understood. nih.gov
Investigation of Somatostatin-28's Role in Previously Unexplored Biological Systems
While the role of Somatostatin-28 in regulating the pituitary and gastrointestinal systems is well-documented, its functions in other biological contexts are less defined and represent a significant area for future investigation. wikipedia.orgechelon-inc.com Somatostatin is expressed in various brain nuclei, suggesting a broad role as a neurotransmitter or neuromodulator. nih.gov Research is beginning to explore its centrally mediated actions on the endocrine, autonomic, and visceral components of the stress response. nih.gov
Other emerging areas of interest include somatostatin's role in memory formation, angiogenesis (the formation of new blood vessels), and its anti-proliferative effects on both healthy and cancerous cells. nih.gov The widespread distribution of SSTRs throughout the body hints at a broader physiological significance than currently appreciated. usbio.net Future studies using advanced genetic and imaging techniques will be crucial for mapping the precise functions of Somatostatin-28 in these less-explored systems, potentially revealing new therapeutic applications for its analogues.
Advances in Synthetic Methodologies for Peptide Purity and Yield Optimization in Research
A critical aspect of peptide production is the purification process, typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The use of trifluoroacetic acid (TFA) as a mobile phase modifier in this process results in the final peptide product being isolated as a trifluoroacetate (B77799) salt. genscript.com It is crucial for researchers to recognize that the TFA counter-ion itself can exert biological effects, potentially confounding experimental results. nih.gov Studies have shown that TFA can inhibit cell proliferation in certain culture systems. nih.gov Therefore, future directions in synthetic methodology also include the development of more efficient and scalable methods for counter-ion exchange, allowing for the production of peptides as hydrochloride or acetate salts, which may be more biologically inert. genscript.com
Utilization of Computational Chemistry and Artificial Intelligence in Somatostatin-28 Research
Q & A
Basic: What structural features distinguish Somatostatin-28 Trifluoroacetate from shorter analogs like Somatostatin-14, and how does the trifluoroacetate counterion influence its biochemical properties?
Answer:
this compound is a 28-amino acid cyclic neuropeptide hormone with an extended N-terminal sequence compared to Somatostatin-14 (14 residues). The trifluoroacetate (TFA) counterion, introduced during synthesis or purification, enhances solubility in aqueous and organic solvents due to its strong ion-pairing properties. However, residual TFA may interfere with biological assays by altering pH or binding non-specifically to proteins. Researchers should characterize counterion content via ion chromatography (e.g., detecting TFA at ~0.1 ppm) and consider dialysis or lyophilization with alternative buffers (e.g., acetate) for sensitive experiments .
Basic: What analytical methods are recommended to assess the purity and stability of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with gradients of acetonitrile/TFA (0.1%) to evaluate purity (>95%) and detect degradation products.
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ~3.3 kDa) and identify post-synthetic modifications.
- Amino Acid Analysis (AAA): Quantify peptide content to distinguish between trifluoroacetate salt mass and actual peptide mass .
- Circular Dichroism (CD): Monitor conformational stability under varying pH/temperature conditions.
Advanced: How can experimental designs address discrepancies in receptor binding data between this compound and its analogs?
Answer:
- Receptor Specificity Assays: Use isolated membranes (e.g., rat synaptosomal membranes) to measure IC50 values for receptor subtypes (e.g., SSTR1-5). For example, TT-232 (a synthetic derivative) shows IC50 = 0.1 nM for somatostatin receptors, suggesting higher affinity than native peptides .
- Competitive Binding Studies: Employ radiolabeled ligands (e.g., ¹²⁵I-Tyr¹¹-somatostatin) to compare binding kinetics.
- Structural Modeling: Apply molecular dynamics simulations to analyze how the N-terminal extension in Somatostatin-28 modulates receptor interactions compared to shorter analogs .
Advanced: What strategies mitigate interference from residual trifluoroacetic acid in cell-based assays?
Answer:
- Counterion Removal: Dialyze against ammonium bicarbonate (pH 7.4) or use size-exclusion chromatography to replace TFA with biocompatible ions.
- Dose-Response Controls: Include TFA-only controls to isolate its effects on cell viability (e.g., apoptosis at >0.01% v/v).
- Alternative Purification: Optimize synthesis to minimize TFA use (e.g., acetic acid cleavage) .
Basic: What storage conditions optimize the stability of this compound?
Answer:
Store lyophilized peptide at -20°C in moisture-proof containers to prevent hydrolysis. For solutions, use sterile buffers (pH 4-6) and avoid repeated freeze-thaw cycles. Long-term storage (>6 months) requires argon gas to minimize oxidation. Regularly verify integrity via HPLC .
Advanced: How can researchers resolve bioactivity inconsistencies between synthetic and tissue-derived this compound?
Answer:
- Source Validation: Compare synthetic batches with natural isolates (e.g., from gastric D cells) using immunohistochemistry and MS-based peptidomics .
- Post-Translational Modification (PTM) Analysis: Screen for phosphorylation, sulfation, or cleavage artifacts (e.g., Somatostatin-28(1-14)) that alter activity .
- Functional Assays: Test both forms in parallel using cAMP inhibition or growth hormone secretion assays in pituitary cell lines .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Work in a fume hood when reconstituting TFA-containing peptides.
- Dispose of waste via certified hazardous waste services, adhering to TSCA regulations (40 CFR 720.36) for trifluoroacetate salts .
Advanced: What computational tools can model the conformational dynamics of this compound in physiological environments?
Answer:
- Molecular Dynamics (MD) Simulations: Use GPU-accelerated platforms (e.g., AMBER, GROMACS) to simulate peptide behavior in lipid bilayers or aqueous solutions.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions between TFA and peptide residues.
- Free Energy Perturbation (FEP): Predict binding affinities to receptor subtypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
